[5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone
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Overview
Description
[5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a morpholin-4-ylmethanone moiety
Preparation Methods
The synthesis of [5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the 4-chlorophenyl group: This step can be achieved through electrophilic aromatic substitution reactions, where a chlorobenzene derivative is introduced to the furan ring.
Attachment of the morpholin-4-ylmethanone moiety: This can be done through nucleophilic substitution reactions, where the morpholine ring is attached to the furan ring via a methanone linker.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Chemical Reactions Analysis
[5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the morpholin-4-ylmethanone moiety can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of [5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in inflammation or microbial growth . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
[5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone can be compared with other similar compounds, such as:
[5-(4-Chlorophenyl)furan-2-yl]acrylic acid: This compound also contains a furan ring substituted with a 4-chlorophenyl group but differs in the presence of an acrylic acid moiety instead of a morpholin-4-ylmethanone moiety.
[5-(4-Chlorophenyl)furan-2-yl]methylene-4-oxo-2-thioxothiazolidin-3-ylpropanoic acid: This compound has a similar furan ring and chlorophenyl group but includes a thioxothiazolidin-3-ylpropanoic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound [5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound features a furan ring, a chlorophenyl group, and a morpholine moiety. These components contribute to its unique chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against various strains.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.
Table 1: Summary of Biological Activities
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their function. For example, its interaction with AChE suggests potential applications in treating neurodegenerative diseases.
- Cellular Pathways Modulation : It may influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
- Antibacterial Screening : A study evaluated several derivatives of chlorophenyl-containing compounds, revealing that some exhibited significant antibacterial activity against multiple strains, including Salmonella and Bacillus species. The mechanism was linked to enzyme inhibition and membrane disruption .
- Cytotoxicity Assays : Research conducted on cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
- Docking Studies : Molecular docking simulations have provided insights into the binding affinities of the compound with various target proteins, supporting its role as an effective inhibitor in enzyme-mediated pathways .
Properties
IUPAC Name |
[5-(4-chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c16-12-3-1-11(2-4-12)13-5-6-14(20-13)15(18)17-7-9-19-10-8-17/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHRDYWSUVNYTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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